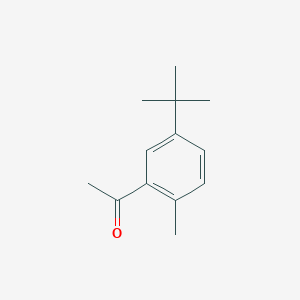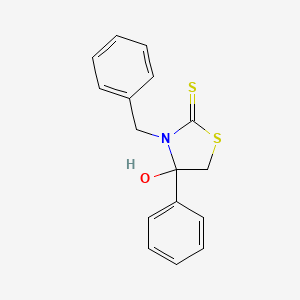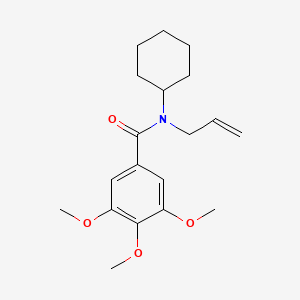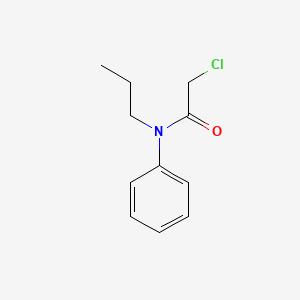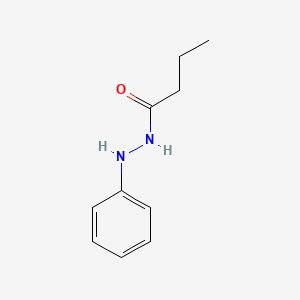![molecular formula C16H21N B12002013 (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 89929-53-3](/img/structure/B12002013.png)
(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine: is a chemical compound with the molecular formula C16H21N and a molecular weight of 227.35 g/mol . This compound is known for its unique bicyclic structure, which includes a phenyl group and a bicyclo[2.2.1]heptane moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mécanisme D'action
The mechanism of action of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
- N-[(Z)-1-phenylethyl]-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine
- N-(2E)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidenemethanamine
- Phenyl-N-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]methanamine
Uniqueness: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine is unique due to its specific bicyclic structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various research applications .
Propriétés
Numéro CAS |
89929-53-3 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1,3,3-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine |
InChI |
InChI=1S/C16H21N/c1-15(2)12-9-10-16(3,11-12)14(15)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Clé InChI |
MBRXZNOLPYJSPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1=NC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
